7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide is the Estrogen Receptor/ERR;Estrogen/progestogen Receptor . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics.
Mode of Action
The compound this compound interacts with its targets by acting as a selective ERβ antagonist . This means it binds to the estrogen receptor beta (ERβ), preventing the natural ligand (estrogen) from binding and activating the receptor. This results in changes in the transcription of genes regulated by these receptors.
Biochemical Pathways
The action of this compound affects the estrogen signaling pathway . By acting as an antagonist at ERβ, it can modulate the activity of genes downstream of this receptor. The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. In general, by acting as an ERβ antagonist, it can modulate the activity of genes regulated by this receptor, leading to changes in cell proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
The 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide compound has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The interaction between this compound and CDK2 is believed to play a crucial role in its biochemical activity .
Cellular Effects
In terms of cellular effects, this compound has been found to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity . Specifically, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation .
Preparation Methods
The synthesis of 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under specific conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Properties
IUPAC Name |
7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c1-26-11-4-2-3-9-5-12(27-15(9)11)16(25)22-10-7-21-14-6-13(17(18,19)20)23-24(14)8-10/h2-8H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCMSIHVKFZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.